



Protocol for Enzymatic Assay of Naphthalene Dioxygenase with Phenanthrene

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Compound of Interest		
Compound Name:	(1R,2S)-1,2-dihydrophenanthrene- 1,2-diol	
Cat. No.:	B1246205	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Naphthalene dioxygenase (NDO) is a multi-component enzyme system that catalyzes the initial step in the aerobic degradation of naphthalene and other polycyclic aromatic hydrocarbons (PAHs).[1][2][3][4] This enzyme system incorporates both atoms of molecular oxygen into its substrate, typically forming a cis-dihydrodiol.[1][5] The NDO system from Pseudomonas sp. is well-characterized and consists of a reductase, a ferredoxin, and a terminal oxygenase, which is an iron-sulfur protein.[1][6] NDO exhibits a broad substrate specificity and can oxidize various PAHs, including phenanthrene, making it a subject of interest for bioremediation and biocatalysis applications.[3][4][7][8] This document provides a detailed protocol for the enzymatic assay of naphthalene dioxygenase with phenanthrene as the substrate, including the preparation of cell-free extracts, assay conditions, and product analysis.

I. Principle of the Assay

The enzymatic assay measures the activity of naphthalene dioxygenase by quantifying the conversion of phenanthrene to its corresponding cis-dihydrodiol products. The reaction requires the complete three-component NDO enzyme system, NADH as an electron donor, and molecular oxygen.[1][2][6] The products, primarily cis-phenanthrene 3,4-dihydrodiol and cis-



phenanthrene 1,2-dihydrodiol, are extracted and analyzed by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).[8][9]

II. Materials and Reagents

- A. Reagents for Cell Culture and Lysis:
- Escherichia coli strain expressing the naphthalene dioxygenase gene cluster (e.g., from Pseudomonas sp.)
- Luria-Bertani (LB) medium
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)
- Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 10% glycerol, 1 mM DTT, 1 mM PMSF
- Lysozyme
- DNase I
- B. Reagents for Enzymatic Assay:
- Phenanthrene
- NADH (Nicotinamide adenine dinucleotide, reduced form)
- Potassium Phosphate Buffer (50 mM, pH 7.0)
- Acetone (for substrate stock solution)
- Ferrous sulfate (FeSO₄) (optional, for supplementing iron)
- C. Reagents for Product Extraction and Analysis:
- Ethyl acetate
- Anhydrous sodium sulfate (Na₂SO₄)
- Methanol (HPLC grade)



- Water (HPLC grade)
- Acetonitrile (HPLC grade)
- Standards for cis-phenanthrene 3,4-dihydrodiol and cis-phenanthrene 1,2-dihydrodiol (if available)

III. Experimental Protocols

A. Preparation of Cell-Free Extract Containing Naphthalene Dioxygenase

- Cell Culture and Induction: Inoculate a single colony of the E. coli strain harboring the NDO expression plasmid into 10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. The following day, inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8. Induce the expression of NDO by adding IPTG to a final concentration of 0.2 mM and continue to grow the culture at a lower temperature (e.g., 25°C) for 4-6 hours.
- Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the cell pellet with 50 mM potassium phosphate buffer (pH 7.0).
- Cell Lysis: Resuspend the cell pellet in 20 mL of ice-cold Lysis Buffer. Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
- Sonication: Sonicate the cell suspension on ice using a probe sonicator. Use short bursts
 (e.g., 15 seconds) followed by cooling periods (e.g., 45 seconds) to prevent overheating and
 enzyme denaturation. Repeat for a total sonication time of 5-10 minutes, or until the
 suspension is no longer viscous.
- Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
- Collection of Cell-Free Extract: Carefully collect the supernatant, which is the cell-free extract
 containing the active naphthalene dioxygenase system. Determine the protein concentration
 using a standard method (e.g., Bradford assay). The extract can be used immediately or
 stored at -80°C.

Methodological & Application





B. Enzymatic Assay of Naphthalene Dioxygenase with Phenanthrene

- Reaction Mixture Preparation: In a clean glass vial, prepare the reaction mixture with the following components:
 - 50 mM Potassium Phosphate Buffer (pH 7.0)
 - 100 μM Phenanthrene (added from a 10 mM stock solution in acetone)
 - 2-5 mg/mL of cell-free extract protein
 - Optional: 50 μM Ferrous sulfate
- Initiation of the Reaction: Pre-incubate the reaction mixture at 30°C for 5 minutes. Initiate the reaction by adding NADH to a final concentration of 1 mM.
- Incubation: Incubate the reaction mixture at 30°C with gentle shaking for 30-60 minutes.
- Termination of the Reaction: Stop the reaction by adding 2 volumes of ice-cold ethyl acetate.
- C. Extraction and Analysis of Products
- Liquid-Liquid Extraction: Vortex the reaction mixture vigorously for 1 minute after adding ethyl acetate. Centrifuge at 2,000 x g for 5 minutes to separate the phases. Carefully collect the upper organic phase (ethyl acetate). Repeat the extraction of the aqueous phase with another volume of ethyl acetate to ensure complete recovery of the products.
- Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate.
 Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Sample Preparation for Analysis: Re-dissolve the dried residue in a known volume (e.g., 200 µL) of methanol or acetonitrile for analysis.
- HPLC Analysis: Analyze the sample by reverse-phase HPLC using a C18 column. A typical mobile phase could be a gradient of acetonitrile and water. Monitor the elution of products by UV detection at a wavelength of 254 nm.[10] The retention times for cis-phenanthrene 3,4-dihydrodiol and cis-phenanthrene 1,2-dihydrodiol are typically around 19.1 and 20.2 minutes, respectively, under specific chromatographic conditions.[9]



• GC-MS Analysis (Optional): For confirmation of product identity, the extracted products can be derivatized (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide) and analyzed by GC-MS.

IV. Data Presentation

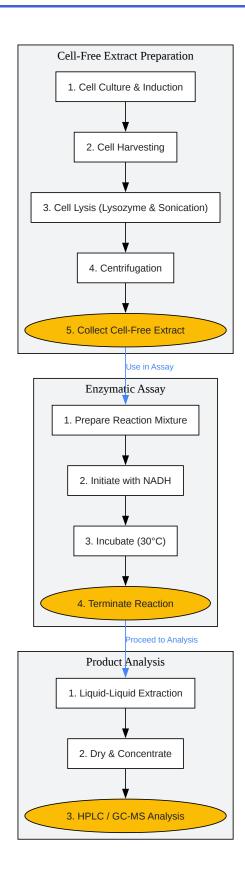
Table 1: Summary of Quantitative Data for NDO Assay with Phenanthrene

Parameter	Typical Value/Range	Reference/Note
Enzyme Source	Cell-free extract of recombinant E. coli	Expressing NDO from Pseudomonas sp.
Protein Concentration	2 - 5 mg/mL	In the final assay mixture
Substrate (Phenanthrene)	100 μΜ	
Cofactor (NADH)	1 mM	_
Buffer	50 mM Potassium Phosphate	pH 7.0
Incubation Temperature	30 °C	
Incubation Time	30 - 60 minutes	_
Major Product	cis-phenanthrene 3,4- dihydrodiol	[8][9]
Minor Product	cis-phenanthrene 1,2- dihydrodiol	[8][9]
Typical Product Ratio	~9:1 (3,4-diol : 1,2-diol)	For wild-type NDO from Pseudomonas sp. NCIB 9816- 4[8][9]
Analytical Method	RP-HPLC with UV detection (254 nm)	[10]

V. Visualizations

Diagram 1: Experimental Workflow for NDO Enzymatic Assay



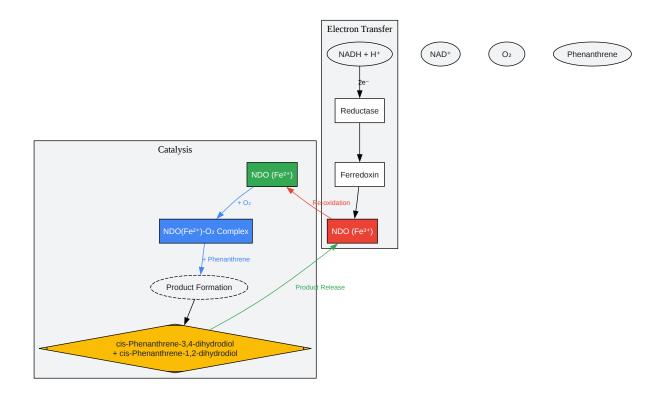


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Caption: Workflow for the enzymatic assay of naphthalene dioxygenase with phenanthrene.



Diagram 2: Naphthalene Dioxygenase Catalytic Cycle with Phenanthrene



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Caption: Simplified catalytic cycle of naphthalene dioxygenase with phenanthrene.



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